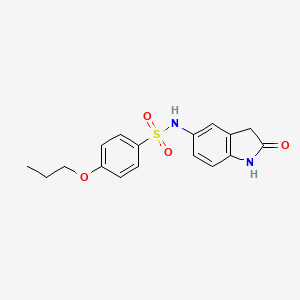

![molecular formula C13H15NO4S B2744946 (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid CAS No. 309733-71-9](/img/structure/B2744946.png)

(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid” is a chemical compound with the CAS Number: 309733-71-9 . It has a molecular weight of 281.33 and is used in scientific research due to its unique properties. It is suitable for applications in drug development, organic synthesis, and material science.

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C13H15NO4S . The InChI code for this compound is 1S/C13H15NO4S/c15-13(16)8-5-11-3-6-12(7-4-11)19(17,18)14-9-1-2-10-14/h3-8H,1-2,9-10H2,(H,15,16)/b8-5+ .Aplicaciones Científicas De Investigación

Dye-Sensitized Solar Cells

The application of organic dyes with structures related to pyrrolidine and acrylic acid components, specifically in dye-sensitized solar cells (DSSCs), is significant. These dyes act as sensitizers for nanocrystalline TiO2 solar cells, leveraging the electron donor and acceptor properties of pyrrolidine and cyano acrylic acid, respectively. For instance, the conjugated chain containing a phenyl ring and a thiophene unit demonstrates solar-to-electrical energy conversion efficiencies, underlining the importance of π-conjugation in enhancing solar cell performance (Qin et al., 2007).

Polymer Technology

Radiation-induced polyvinyl alcohol/acrylic acid (PVA/AAc) hydrogels modified with amine compounds show promising applications in medical fields due to their increased thermal stability and significant antibacterial and antifungal activities. This modification enhances the polymer's properties for potential use in medical applications, showcasing the versatile applications of acrylic acid derivatives in creating functional materials (Aly & El-Mohdy, 2015).

Molecular Engineering for Solar Cell Applications

The engineering of organic sensitizers that include acrylic acid derivatives for solar cell applications highlights the critical role of molecular design in achieving high efficiency in energy conversion. Organic sensitizers comprising donor, electron-conducting, and anchoring groups show exceptional incident photon to current conversion efficiency, emphasizing the potential of molecularly engineered materials in renewable energy technologies (Kim et al., 2006).

Optoelectronic Properties

A detailed study of the structural, optoelectronic, and thermodynamic properties of 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, an important dye used in dye-sensitized solar cells (DSSC), reveals its potential as a nonlinear optical material. This research provides insight into the molecule's electronic structure and its implications for optoelectronic applications, underlining the versatility of acrylic acid derivatives in the field of materials science (Fonkem et al., 2019).

Safety And Hazards

Propiedades

IUPAC Name |

(E)-3-(4-pyrrolidin-1-ylsulfonylphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4S/c15-13(16)8-5-11-3-6-12(7-4-11)19(17,18)14-9-1-2-10-14/h3-8H,1-2,9-10H2,(H,15,16)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVXYJIQQRXSEG-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-1-benzyl-5-[(furan-2-ylmethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2744866.png)

![4-Quinolinecarboxamide, N-[2-(dimethylamino)ethyl]-2-(2-pyridinyl)-](/img/structure/B2744868.png)

![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]oxamide](/img/structure/B2744870.png)

![N-[[2-(Oxan-4-yloxy)pyridin-4-yl]methyl]prop-2-enamide](/img/structure/B2744871.png)

![6-(3-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2744872.png)

![1-[4-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride](/img/structure/B2744876.png)

![N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2744877.png)

![[1-(Oxan-4-yl)azetidin-2-yl]methanol](/img/structure/B2744880.png)

![N-(cyclopropylmethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2744884.png)

![Tert-butyl 4-[4-chloro-5-(methoxycarbonyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate](/img/structure/B2744886.png)